molecular formula C12H14O3S B027288 2-[(Acetylthio)methyl]-3-phenylpropionic Acid CAS No. 91702-98-6

2-[(Acetylthio)methyl]-3-phenylpropionic Acid

Cat. No.: B027288
CAS No.: 91702-98-6
M. Wt: 238.3 g/mol
InChI Key: BCAAXVOKLXDSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Acetylthio)methyl]-3-phenylpropionic Acid is an organic compound with the molecular formula C12H14O3S. It is known for its unique structure, which includes an acetylthio group attached to a phenylpropionic acid backbone.

Scientific Research Applications

2-[(Acetylthio)methyl]-3-phenylpropionic Acid has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid typically involves the acetylation of thiomethyl groups followed by their attachment to a phenylpropionic acid core. The reaction conditions often require a controlled environment with specific temperatures and inert atmospheres to ensure the stability of the intermediate compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-[(Acetylthio)methyl]-3-phenylpropionic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid involves its interaction with specific molecular targets. The acetylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

  • 3-(Acetylthio)-2-phenylpropanoic Acid
  • 2-(Acetylthio)-3-phenylpropanoic Acid
  • 3-(Acetylthio)-2-benzylpropanoic Acid

Comparison: 2-[(Acetylthio)methyl]-3-phenylpropionic Acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-(acetylsulfanylmethyl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAAXVOKLXDSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91702-98-6
Record name 2-[(Acetylthio)methyl]-3-phenylpropionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.